molecular formula C8H7N3S B1340093 5-(Pyridin-3-yl)thiazol-2-amine CAS No. 372096-52-1

5-(Pyridin-3-yl)thiazol-2-amine

Cat. No. B1340093
CAS RN: 372096-52-1
M. Wt: 177.23 g/mol
InChI Key: APDVGCUZIITDCP-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)thiazol-2-amine (PTA) is a heterocyclic compound that is widely used in scientific research due to its unique properties and applications. PTA is a versatile compound that can be synthesized in a variety of ways and has been used in a wide range of scientific studies.

Scientific Research Applications

Tautomerism and Electronic Structure

  • 5-(Pyridin-3-yl)thiazol-2-amine exhibits dynamic tautomerism and divalent N(I) character, which influences its electronic structure and molecular properties. This chemical functional unit is found in various therapeutically important species, demonstrating its significance in medicinal chemistry. Research has detailed the electron distribution, tautomeric preferences, and protonation energy of this class of compounds (Bhatia, Malkhede, & Bharatam, 2013).

Anticancer Potential

  • The compound has been explored for its anticancer properties. Studies have synthesized and evaluated various derivatives of this compound for their potential anticancer activity against human cancer cell lines, revealing significant cytotoxicity in some derivatives, indicating their therapeutic potential in cancer treatment (Abdo & Kamel, 2015).

Molecular Docking and Antimicrobial Activity

  • The compound has been used as a key synthon in the synthesis of new fused heterocyclic moieties, which were evaluated for antimicrobial potentialities and antioxidant activities. Molecular docking studies suggest that these derivatives may act as inhibitors of specific enzymes, contributing to their potential anticancer activity (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Chemical Synthesis and Structural Analysis

  • Research has focused on thesynthesis of biologically potent derivatives of this compound. Techniques like oxidative C–S bond formation strategies have been employed to create these derivatives, highlighting the importance of this compound in the development of new chemical entities with potential biological activities (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Safety and Hazards

Safety information for “5-(Pyridin-3-yl)thiazol-2-amine” indicates that it has the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

5-(Pyridin-3-yl)thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth, making it a potential candidate for anticancer therapy . Additionally, it affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit receptors, leading to changes in cell signaling and gene expression . These interactions often result in the modulation of various biochemical pathways, contributing to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective and safe. Beyond this range, the risk of adverse effects increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, it has been shown to inhibit enzymes involved in the synthesis of inflammatory mediators, leading to reduced inflammation . Additionally, this compound can modulate the activity of enzymes involved in energy production, thereby influencing cellular energy balance and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, depending on its affinity for binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within the body can influence its efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-pyridin-3-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVGCUZIITDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561120
Record name 5-(Pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372096-52-1
Record name 5-(Pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-3-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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